molecular formula C18H15N3O3 B2478408 (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide CAS No. 1251711-10-0

(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide

Cat. No.: B2478408
CAS No.: 1251711-10-0
M. Wt: 321.336
InChI Key: YQUITTLYQOABQO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl group linked to an acrylamide backbone and a 3-((6-methylpyridazin-3-yl)oxy)phenyl substituent. Its mechanism involves inhibiting the ATPase and helicase activities of nsp13, with reported IC₅₀ values of 2.3 µM (ATPase) and 13.0 µM (helicase), comparable to bananin derivatives but less potent in helicase inhibition . Structural features such as the furan heterocycle and sulfamoylphenyl group (in related analogs) contribute to its binding affinity and specificity .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-7-10-18(21-20-13)24-16-5-2-4-14(12-16)19-17(22)9-8-15-6-3-11-23-15/h2-12H,1H3,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUITTLYQOABQO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C18H15N3O3
  • Molecular Weight : 321.336 g/mol
  • CAS Number : 1251711-10-0

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide can act as positive allosteric modulators of α7 nAChRs, which are implicated in various neurological functions including anxiety and cognitive processes .

1. Anxiolytic Effects

Studies have shown that compounds with structural similarities to (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide exhibit anxiolytic-like effects in animal models. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic activity in mice at doses as low as 0.5 mg/kg when evaluated using the elevated plus maze and novelty suppressed feeding tests . This suggests that (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide may similarly influence anxiety-related behaviors through its action on nAChRs.

Case Study 1: Anxiolytic Activity in Mice

In a study focusing on the anxiolytic effects of related compounds, researchers observed that the administration of 0.5 mg/kg of a structurally similar compound significantly reduced anxiety-like behaviors in mice, indicating a possible therapeutic application for anxiety disorders. The involvement of α7 nAChRs was confirmed through antagonism with methyllycaconitine .

Case Study 2: Antimicrobial Efficacy

While direct studies on (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide are sparse, research on analogous compounds has demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains .

Data Summary Table

Property Value
Molecular FormulaC18H15N3O3
Molecular Weight321.336 g/mol
CAS Number1251711-10-0
Anxiolytic ActivityEffective at 0.5 mg/kg
Antimicrobial ActivityMIC values: 4.69 - 22.9 µM

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study demonstrated that derivatives of furan compounds exhibit significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antibacterial Efficacy of Furan Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli50
(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamideStaphylococcus aureusTBD

Anticancer Properties

In addition to its antibacterial properties, (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide has shown promise as an anticancer agent. Research indicates that furan-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity against Breast Cancer Cells

A study assessed the cytotoxic activity of several furan derivatives against the MCF-7 breast cancer cell line. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the furan structure can enhance anticancer activity .

Mechanistic Insights

The mechanisms underlying the biological activities of (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide are still under investigation. However, it is believed that the presence of the furan ring and pyridazine moiety contribute to its interaction with biological targets.

Interaction with Bacterial Mur Ligases

Recent computational studies have explored how furan derivatives interact with bacterial Mur ligases, which are essential for bacterial cell wall synthesis. This interaction could lead to the development of novel antibacterial agents targeting resistant strains .

Induction of Apoptosis in Cancer Cells

The compound's ability to induce apoptosis in cancer cells may be linked to its capacity to modulate signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate these pathways and confirm the compound's efficacy in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several acrylamide derivatives and heterocyclic analogs. Below is a detailed comparison based on structural motifs, biological targets, and pharmacological profiles.

Structural Analogs Targeting Viral Enzymes

Compound Name Key Substituents Biological Target IC₅₀ (ATPase) IC₅₀ (Helicase) Reference
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan-2-yl, 4-sulfamoylphenyl SARS-CoV nsp13 2.3 µM 13.0 µM
Bananin (adamantane-derived) Adamantane, pyridyl SARS-CoV nsp13 2.3 µM 3.0 µM
7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione Purine core SARS-CoV nsp13 Not reported Not reported
  • Key Differences :
    • The target compound’s furan-2-yl group enhances π-π stacking with nsp13’s aromatic residues, while bananin’s adamantane moiety improves hydrophobic interactions .
    • The sulfamoylphenyl group in the acrylamide derivative may enhance solubility compared to bananin’s lipophilic adamantane, but this comes at the cost of reduced helicase inhibition potency .

Antinociceptive Acrylamide Derivatives

Compound Name Key Substituents Biological Target Pharmacological Activity Reference
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, N-methyl-p-tolyl α7 nAChR, CaV2.2 Antagonizes α7 nAChR; reduces antinociception
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl, p-tolyl α7 nAChR, CaV2.2 Potent α7-PAM; antinociceptive via CaV2.2 inhibition
  • Key Differences: Replacing furan (DM490) with thiophene (DM497) switches activity from α7 nAChR antagonism to potentiation, highlighting the role of heterocycle electronegativity in receptor modulation . The p-tolyl group in both compounds enhances blood-brain barrier penetration, but DM497’s thiophene improves CaV2.2 channel inhibition, linked to superior antinociceptive effects .

Enzyme Inhibitors with Acrylamide Scaffolds

Compound Name Key Substituents Biological Target Activity Reference
(E)-N-(3-formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) Furan-2-yl, morpholinophenyl Staphylococcus aureus Sortase A Inhibits Sortase A (IC₅₀ not reported)
Hybrid 23 [(E)-3-{3-[4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)quinazolin-6-yl)phenyl)-N-hydroxyacrylamide] Quinazolinyl, fluorobenzyl EGFR/HDAC Dual EGFR/HDAC inhibition (IC₅₀ < 1 µM)
  • Key Differences: The morpholinophenyl group in 27a improves bacterial membrane targeting, whereas the target compound’s pyridazinyloxy phenyl group may favor viral enzyme binding . Hybrid 23’s quinazolinyl and hydroxamic acid groups enable dual kinase/epigenetic modulation, a feature absent in the target compound .

Critical Analysis of Structural Determinants

  • Heterocyclic Moieties: Furan vs. Pyridazine vs. Pyridine: The target compound’s 6-methylpyridazinyl group provides a planar, electron-deficient ring for stronger enzyme interactions compared to pyridine-based analogs .
  • Pharmacokinetics: Sulfonamide and morpholino groups (e.g., in ) improve aqueous solubility but may reduce CNS bioavailability compared to methylpyridazine derivatives .

Preparation Methods

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The acrylamide backbone is formed via CuAAC, leveraging 4-methylbenzenesulfonyl azide, ethynylbenzene, and furan-2-carbaldehyde in CH₂Cl₂ under nitrogen. Key steps:

  • Reagents : CuI (0.03 mmol), Et₄NI (0.03 mmol), LiOH (3.6 mmol).
  • Conditions : Stirring at room temperature for 6–12 hours.
  • Workup : Quenching with NH₄Cl, extraction with CH₂Cl₂, and silica gel chromatography (hexane/EtOAc 5:1).

Yield : 77% for analogous compounds.
Stereoselectivity : The E-configuration is favored due to steric hindrance during cycloaddition.

Aldehyde Condensation

Alternative routes employ condensation of furan-2-carbaldehyde with acryloyl chloride derivatives:

  • Reagents : Acryloyl chloride, triethylamine, DMAP.
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Purification : Recrystallization from ethanol/water.

Yield : 68–72% for similar acrylamides.

Functionalization of the Pyridazine Ring

Halogenation of 6-Methylpyridazine

6-Methylpyridazin-3-ol is iodinated using N-iodosuccinimide (NIS) in CH₂Cl₂ at 0°C:

  • Reagents : NIS (1.2 equiv), CH₂Cl₂.
  • Conditions : 0°C, 2 hours.
  • Workup : Aqueous Na₂S₂O₃ wash, column chromatography.

Yield : 79%.

Suzuki-Miyaura Coupling

The iodopyridazine undergoes Suzuki coupling with 3-hydroxyphenylboronic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2 equiv).
  • Solvent : DME/H₂O (4:1), 80°C, 12 hours.

Yield : 65–70%.

SNAr Reaction for Aryl Ether Formation

The phenoxy group is introduced via SNAr using 3-aminophenol and iodopyridazine:

  • Conditions : IPA, 120°C, 5 hours, triethylamine.
  • Purification : MDAP (high-pH method).

Yield : 63–76%.

Coupling of Fragments

Amide Bond Formation

The acrylamide core is coupled with 3-((6-methylpyridazin-3-yl)oxy)aniline via EDC/HOBt:

  • Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DMF.
  • Conditions : 0°C to room temperature, 24 hours.
  • Workup : Dilution with H₂O, extraction with EtOAc.

Yield : 58–62%.

Optimization and Challenges

Stereochemical Control

  • CuAAC vs. Condensation : CuAAC provides superior E-selectivity (≥95:5 E:Z) compared to condensation (80:20).
  • Crystal Structure Analysis : X-ray data confirm planar acrylamide groups with N–H⋯O hydrogen bonds stabilizing the E-form.

Purification Challenges

  • Byproducts : Des-bromo species in Suzuki coupling (15–20%) require MDAP for removal.
  • Solvent Systems : Hexane/EtOAc (5:1) effectively separates acrylamides from aldehyde precursors.

Data Tables

Table 1. Comparison of Acrylamide Synthesis Methods

Method Reagents Yield (%) E:Z Ratio Purification
CuAAC CuI, Et₄NI, LiOH 77 95:5 Column chromatography
Aldehyde Cond. Acryloyl chloride, TEA 70 80:20 Recrystallization

Table 2. Pyridazine Functionalization Yields

Step Reagents Yield (%) Purity (%)
Iodination NIS, CH₂Cl₂ 79 98
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 68 95
SNAr IPA, TEA 72 97

Structural Characterization

X-ray crystallography of analogous compounds reveals:

  • Dihedral Angles : Furan/phenyl rings incline 26.47–82.49° relative to the acrylamide plane.
  • Intermolecular Interactions : N–H⋯O hydrogen bonds form inversion dimers (R²₂(8) motifs).

Q & A

Q. Key Conditions :

  • Solvents: Dimethylformamide (DMF), ethanol, or toluene ().
  • Temperature: Reflux conditions (70–120°C) for coupling steps ().
  • Catalysts: Bases (e.g., NaH) for deprotonation ().

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Acrylamide formationTBTU, DIPEA, DMF, 25°C60–75%
EtherificationK₂CO₃, DMF, 80°C50–65%
PurificationSilica gel chromatography>95% purity

Advanced: How can researchers optimize the reaction yield and selectivity during synthesis?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps, while ethanol minimizes side reactions in acrylamide coupling ().
  • Catalyst Tuning : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in heterogeneous systems ().
  • Temperature Control : Lower temperatures (25–40°C) reduce decomposition of heat-sensitive intermediates ().
  • In Situ Monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion ().

Q. Example Workflow :

Perform a DoE (Design of Experiments) to test solvent/base combinations.

Use computational tools (e.g., DFT calculations) to predict reactive sites and avoid steric hindrance ().

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify acrylamide linkage and aromatic substitution patterns ().
    • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation ().
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection ().
    • Melting Point Analysis : Consistency with literature values ().

Q. Table 2: Key Spectral Signatures

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Acrylamide C=O-165–170
Furan protons6.2–7.4 (multiplet)110–120
Pyridazine-O-Ph8.1–8.5 (doublet)150–155

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., Vero E6 vs. HEK293) or incubation times ( vs. 11).
  • Compound Stability : Degradation in aqueous buffers may reduce observed activity ().

Q. Methodological Solutions :

Standardized Protocols : Use established assays (e.g., MTT for cytotoxicity) with internal controls ().

Metabolite Screening : LC-MS to identify degradation products ().

Comparative SAR Studies : Test analogs with systematic substituent changes ().

Q. Example :

  • In antiviral studies, GP07 (an acrylamide analog) showed 81% inhibition of CHIKV due to stable interactions with viral E protein (). In contrast, weaker activity in other analogs correlated with poor solubility ().

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification :
    • Molecular Docking : Screen against protein databases (e.g., PDB 3TRK for viral targets) to predict binding sites ().
    • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with putative targets (e.g., kinases).
  • Pathway Analysis :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein modulation ().

Case Study :
GP07’s anti-CHIKV activity was linked to interactions with E protein residues (Cys470, Lys471) via van der Waals forces, validated by flow cytometry ().

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis ().
  • Light Sensitivity : Protect from UV exposure using amber vials ().
  • Solubility : Prepare stock solutions in DMSO (dry) to avoid aggregation ().

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core Modifications :
    • Furan Replacement : Thiophene or pyrrole analogs to alter electron density ().
    • Pyridazine Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance target binding ().
  • Bioisosteres : Replace acrylamide with sulfonamide for improved metabolic stability ().

Q. Table 3: SAR Trends in Analog Compounds

DerivativeStructural ChangeBioactivity TrendReference
GP07Acrylamide core81% antiviral inhibition
3a ()Bromophenyl sulfonamideEnhanced cytotoxicity
Pyridazine-CF₃ ()Trifluoromethyl groupIncreased kinase binding

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination) ().
  • Antiviral : Plaque reduction assays ().
  • Enzyme Inhibition : Fluorescence-based kinase assays ().

Protocol Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves ().

Advanced: How can computational tools enhance experimental design?

Answer:

  • Virtual Screening : Molecular dynamics (MD) simulations to prioritize analogs with high target affinity ().
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) ().

Example :
MD simulations of GP07 with CHIKV E protein identified critical binding residues, guiding mutagenesis studies ().

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols ().
  • Waste Disposal : Incinerate via authorized chemical waste programs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.